molecular formula C7H4ClN3O B13971769 (4-Chlorophenyl)-cyanoimino-oxidoazanium CAS No. 54797-22-7

(4-Chlorophenyl)-cyanoimino-oxidoazanium

Cat. No.: B13971769
CAS No.: 54797-22-7
M. Wt: 181.58 g/mol
InChI Key: HWQQCBDKNXSNIC-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)-cyanoimino-oxidoazanium is an organic compound that features a chlorinated phenyl group attached to a cyanoimino-oxidoazanium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)-cyanoimino-oxidoazanium typically involves the chlorination of phenyl derivatives followed by the introduction of the cyanoimino-oxidoazanium group. One common method involves the reaction of 4-chlorophenylamine with cyanogen bromide under controlled conditions to form the desired compound. The reaction is usually carried out in a polar solvent such as acetonitrile, with the temperature maintained at around 0-5°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes followed by the introduction of the cyanoimino-oxidoazanium group using automated reactors. The use of catalysts and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)-cyanoimino-oxidoazanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)-cyanoimino-oxidoazanium is used as a precursor for the synthesis of various heterocyclic compounds. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promise in inhibiting the growth of certain bacterial and viral strains.

Medicine

In medicine, this compound is explored for its potential use in developing new therapeutic agents. Its unique structure allows for the design of drugs targeting specific molecular pathways.

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and resins.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)-cyanoimino-oxidoazanium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl isocyanate: Used in the preparation of isothiocyanates.

    Bis(4-chlorophenyl) sulfone: Used in thermoplastic production.

    4-Chlorophenylacetic acid: Used in the synthesis of various organic compounds.

Uniqueness

(4-Chlorophenyl)-cyanoimino-oxidoazanium is unique due to its cyanoimino-oxidoazanium moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, distinguishing it from other chlorophenyl derivatives.

Properties

CAS No.

54797-22-7

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

(4-chlorophenyl)-cyanoimino-oxidoazanium

InChI

InChI=1S/C7H4ClN3O/c8-6-1-3-7(4-2-6)11(12)10-5-9/h1-4H

InChI Key

HWQQCBDKNXSNIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=NC#N)[O-])Cl

Origin of Product

United States

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